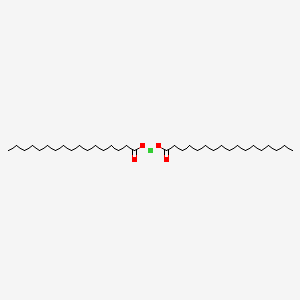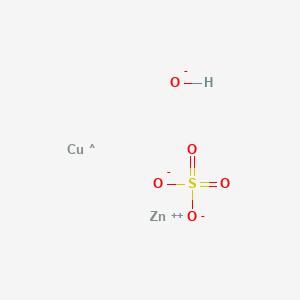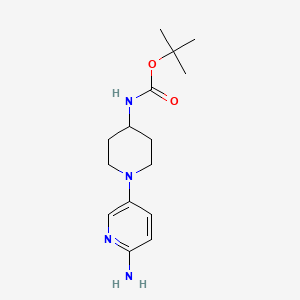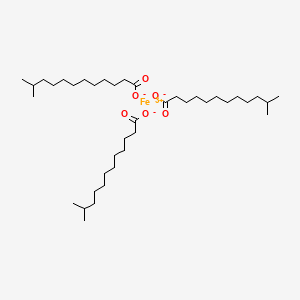
Rhodium(3+) isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(3+) isooctanoate is a coordination compound where rhodium is in the +3 oxidation state, coordinated with isooctanoate ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes. Rhodium, being a transition metal, exhibits unique catalytic behaviors, making its compounds valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium(3+) isooctanoate can be synthesized through various methods. One common approach involves the reaction of rhodium(III) chloride with isooctanoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps to recover and recycle rhodium, given its high cost and limited availability. The use of automated systems and stringent quality control measures ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium(3+) isooctanoate undergoes several types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst to facilitate the oxidation of organic substrates.
Reduction: Although less common, rhodium(3+) can be reduced to lower oxidation states under specific conditions.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new rhodium complexes with different ligands .
Aplicaciones Científicas De Investigación
Rhodium(3+) isooctanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which rhodium(3+) isooctanoate exerts its effects is primarily through its catalytic activity. The rhodium center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. This coordination often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Molecular Targets and Pathways: In biological systems, rhodium complexes can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific structure of the rhodium complex and the biological context .
Comparación Con Compuestos Similares
- Rhodium(III) chloride
- Rhodium(III) acetate
- Rhodium(III) nitrate
- Rhodium(III) sulfate
- Rhodium(III) oxalate
Propiedades
Número CAS |
93843-19-7 |
|---|---|
Fórmula molecular |
C24H45O6Rh |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
6-methylheptanoate;rhodium(3+) |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
CSECWDDSMXDVMX-UHFFFAOYSA-K |
SMILES canónico |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)



![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)

![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
